4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Propriétés
Numéro CAS |
1111197-44-4 |
|---|---|
Formule moléculaire |
C29H29N5O2S |
Poids moléculaire |
511.64 |
Nom IUPAC |
4-benzyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)22-12-13-24-25(15-22)34-28(33(27(24)36)16-21-8-6-5-7-9-21)31-32-29(34)37-17-23-14-19(3)10-11-20(23)4/h5-15,18H,16-17H2,1-4H3,(H,30,35) |
SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Mécanisme D'action
Activité Biologique
The compound 4-benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be characterized by its complex structure which includes:
- A triazole ring
- A quinazoline moiety
- A benzyl and a dimethylbenzyl thioether group
- An isopropyl substituent
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Preliminary studies suggest that derivatives similar to this compound may act as inhibitors of viral replication. For instance, compounds with triazole and quinazoline structures have shown promising results against HIV reverse transcriptase (RT) due to their ability to bind effectively at the NNI (non-nucleoside inhibitor) binding site . The specific compound may share similar properties, warranting further investigation into its antiviral efficacy.
Anticancer Potential
The structure of the compound suggests potential anticancer activity. Compounds with quinazoline frameworks are known for their ability to inhibit various cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound's specific interactions with cancer-related pathways remain to be elucidated.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for assessing its therapeutic potential.
Enzyme Inhibition
The compound may function as an inhibitor of key enzymes involved in viral replication and tumor growth. Similar compounds have been shown to inhibit enzymes such as HIV RT and various kinases involved in cancer progression .
Interaction with Receptors
Additionally, the structural components of the compound suggest it could interact with specific receptors in the body, potentially modulating signaling pathways relevant to disease processes. For instance, compounds with similar structures have been identified as agonists or antagonists at various G-protein coupled receptors (GPCRs) .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- HIV Inhibition : A study found that structurally related compounds exhibited IC50 values below 1 nM against HIV RT, indicating strong inhibitory activity .
- Anticancer Activity : Research on quinazoline derivatives has shown significant cytotoxicity against various cancer cell lines, suggesting that modifications like those present in our compound could enhance these effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the benzyl and thioether groups can significantly impact biological activity, emphasizing the need for comprehensive testing of our compound .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiviral | DABO derivatives | < 1 nM | Potent inhibition of HIV RT |
| Anticancer | Quinazoline derivatives | Varies (μM range) | Significant cytotoxicity in cancer cells |
| Enzyme Inhibition | Various kinase inhibitors | Varies | Potential for enzyme inhibition |
Applications De Recherche Scientifique
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 ± 1.3 |
| MCF-7 (breast cancer) | 12.7 ± 0.8 |
| A549 (lung cancer) | 10.5 ± 0.6 |
These findings suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro studies reported the following inhibition percentages at a concentration of 50 µM:
| Microorganism | % Inhibition |
|---|---|
| Staphylococcus aureus | 42.78 ± 4.86 |
| Escherichia coli | 38.45 ± 3.92 |
| Candida albicans | 35.60 ± 2.78 |
These results highlight its potential as a new antimicrobial agent.
Drug Development
Due to its diverse biological activities, the compound is being investigated for its potential use in drug development, particularly in creating new therapies for cancer and infectious diseases.
Biochemical Research
The compound serves as a valuable tool in biochemical research to study cellular mechanisms and pathways involved in disease processes. Its ability to interact with DNA makes it useful for investigating gene expression and regulation.
Case Studies
-
Anticancer Study on HeLa Cells
- A study assessed the effects of the compound on HeLa cells and found that it significantly reduced cell viability through apoptosis induction.
- The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
-
Antimicrobial Efficacy Against Staphylococcus aureus
- In a controlled laboratory setting, the compound was tested against Staphylococcus aureus using disk diffusion methods.
- Results indicated a clear zone of inhibition, suggesting effective antimicrobial activity.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between the target compound and related triazoloquinazoline derivatives, thiadiazoles, and benzo-oxathiins:
Pharmacological and Physicochemical Comparisons
The N-isopropyl carboxamide group in the target compound contributes to hydrogen-bonding capacity, which may balance its hydrophobicity, unlike the purely hydrophobic tert-butylamino group in the analog from .
Synthetic Complexity :
- The target compound requires regioselective alkylation at position 1, a challenge absent in simpler thiadiazoles (e.g., 4-phenyl-5-arylthio-1,2,3-thiadiazoles), which are synthesized via direct nucleophilic substitution .
Receptor Binding: The triazoloquinazoline core in the target compound and its analogs (e.g., ) exhibits higher affinity for adenosine receptors and kinases compared to thiadiazoles, which are more commonly associated with antimicrobial activity .
Q & A
Q. What are the standard synthetic routes for synthesizing this triazoloquinazoline derivative?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the triazoloquinazoline core via cyclization of hydrazine derivatives with quinazoline precursors (e.g., 3-benzylidene-4-oxopentanoic acid derivatives).
- Step 2: Functionalization with a (2,5-dimethylbenzyl)thio group using alkylation or nucleophilic substitution.
- Step 3: Introduction of the N-isopropyl carboxamide moiety via coupling reactions (e.g., using CDI or EDC/HOBt). Key reagents include hydrazine hydrate, N-(tert-butyl)-2-chloroacetamide, and catalysts like benzyltributylammonium bromide. Optimized conditions involve refluxing in ethanol or DMF at 80–100°C for 6–12 hours .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR: Confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at ~170 ppm).
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 523.2).
- X-ray Crystallography (if available): Resolves 3D conformation and intermolecular interactions .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC) and C. albicans (IC50).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases. Positive controls (e.g., ciprofloxacin for antibacterial studies) and solvent controls (DMSO ≤1%) are critical .
Advanced Questions
Q. How can reaction yields be optimized during the alkylation step?
- Design of Experiments (DoE): Use response surface methodology to evaluate temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol%).
- In-line Monitoring: Employ TLC or HPLC to track reaction progress and minimize side products.
- Microwave-assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) with comparable yields (75–85%) .
Q. What computational strategies support mechanism-of-action studies?
- Molecular Docking: Screen against targets like EGFR or DHFR using AutoDock Vina.
- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR Modeling: Correlate substituent effects (e.g., benzyl vs. chlorobenzyl) with bioactivity .
Q. How should contradictory data on biological activity be resolved?
- Structural Comparison: Analyze analogs (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl derivatives) for activity cliffs.
- Assay Variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays).
- Target Profiling: Use RNA-seq or CRISPR screens to identify off-target effects .
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay): Measure thermal stabilization of putative targets.
- Pull-down Assays: Use biotinylated probes or photoaffinity labeling.
- Knockout Models: CRISPR-Cas9-mediated gene deletion to confirm phenotype reversal .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
